

Application Notes and Protocols for (Rac)-ZLc-002 in Cell Culture

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Compound of Interest

Compound Name: (Rac)-ZLc-002

Cat. No.: B15609708

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Introduction

(Rac)-ZLc-002 is a small molecule inhibitor that disrupts the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON).[1][2] Contrary to some initial classifications, **(Rac)-ZLc-002** is not a direct inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13). The "(Rac)" prefix in its name indicates that the compound is a racemic mixture, containing an equal amount of both enantiomers.[3][4]

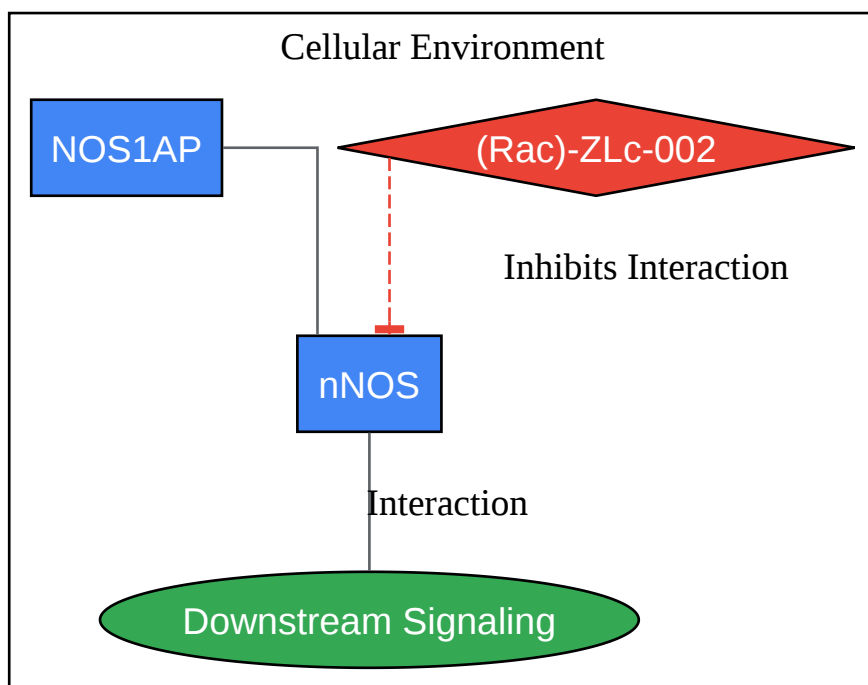
The nNOS-NOS1AP interaction is a component of cellular signaling pathways that can influence neuronal function and has been implicated in various pathological conditions.[1][2] In the context of cancer research, disrupting protein-protein interactions is an emerging therapeutic strategy. Notably, **(Rac)-ZLc-002** has been shown to synergize with the chemotherapeutic agent paclitaxel to reduce the viability of tumor cells.[1]

These application notes provide a comprehensive guide for the use of **(Rac)-ZLc-002** in a cell culture setting, including its mechanism of action, quantitative data on its cellular effects, and detailed experimental protocols.

Mechanism of Action

(Rac)-ZLc-002 functions by inhibiting the protein-protein interaction between nNOS and NOS1AP.[1] In cellular models, this disruption can affect downstream signaling pathways.

While the compound was shown to reduce the co-immunoprecipitation of NOS1AP with nNOS in primary cultured cortical neurons, it did not disrupt this interaction in a cell-free in vitro binding assay, suggesting an indirect mode of action within intact cells.[1][5]



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Caption: Mechanism of action of **(Rac)-ZLc-002**.

Data Presentation

The following tables summarize the quantitative data regarding the activity of **(Rac)-ZLc-002** in cellular assays.

Table 1: In Vitro Activity of **(Rac)-ZLc-002**

| Target Interaction | Assay | Cell Type | Concentration | Effect |
|--------------------|------------------------|-----------------------------------|---------------|--|
| nNOS/NOS1AP | Co-Immunoprecipitation | Primary Cultured Cortical Neurons | 10 μ M | Reduction of co-immunoprecipitation of NOS1AP with nNOS[1] |

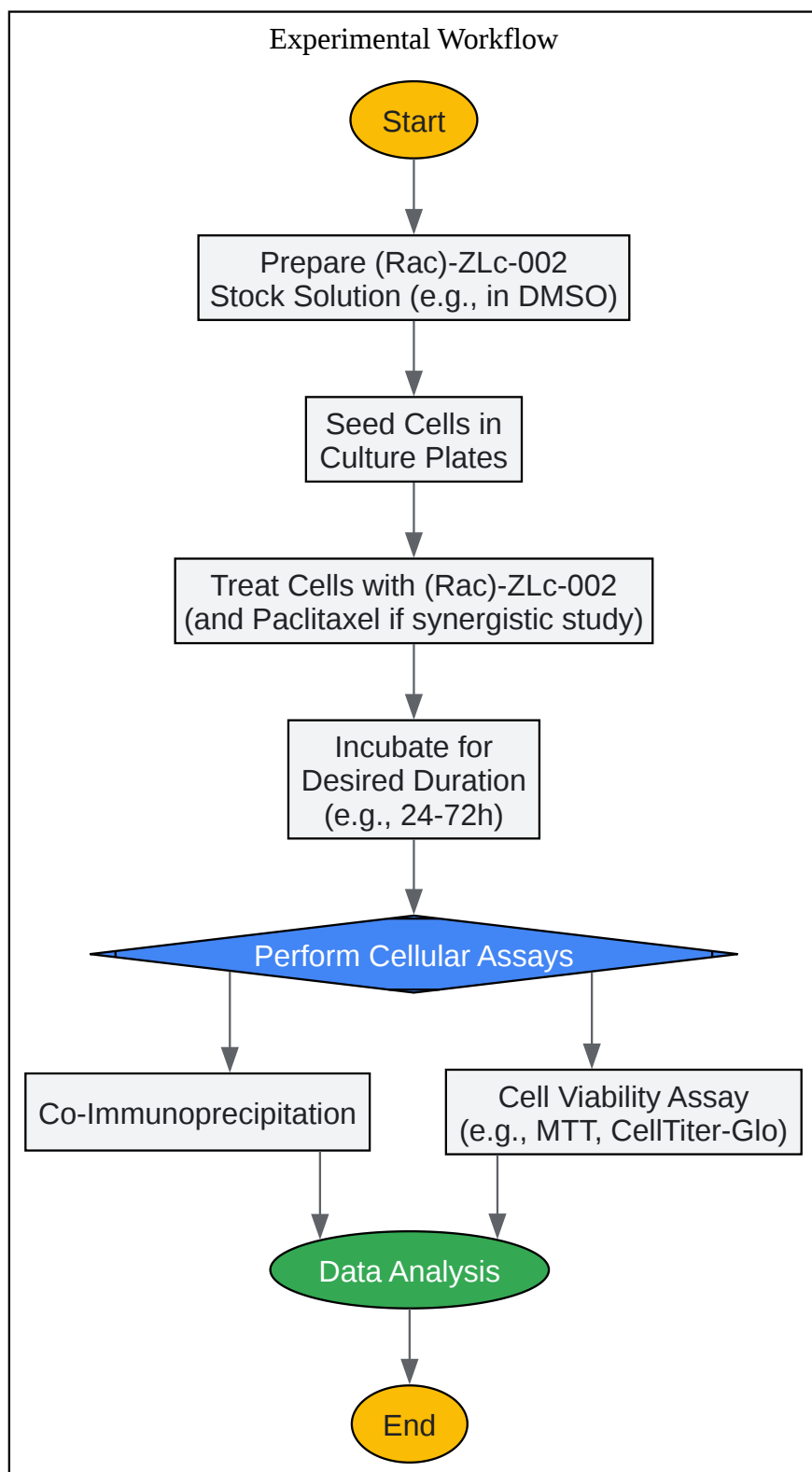
Table 2: Synergistic Cytotoxic Activity of **(Rac)-ZLc-002** with Paclitaxel

| Cell Type | (Rac)-ZLc-002 Concentration | Paclitaxel Concentration | Effect |
|-------------|-----------------------------|--------------------------|--|
| Tumor Cells | 0-50 μ M | Varies | Synergistic reduction in cell viability[1] |

Note: Specific IC50 values for **(Rac)-ZLc-002** as a single agent in cancer cell lines are not readily available in the public domain. The primary reported anti-cancer activity is in combination with other agents.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of **(Rac)-ZLc-002**.



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